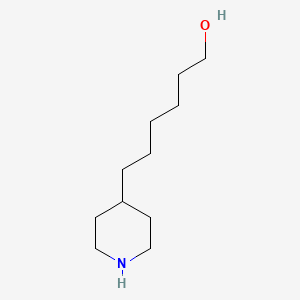
6-Piperidin-4-ylhexan-1-ol
Übersicht
Beschreibung
6-Piperidin-4-ylhexan-1-ol: is an organic compound that features a piperidine ring attached to a hexanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Piperidin-4-ylhexan-1-ol typically involves the reaction of piperidine with hexanol under specific conditions. One common method involves the reductive amination of 1,6-hexanediamine with piperidine in the presence of a reducing agent such as hydrogen and a catalyst like platinum on carbon (Pt/C). The reaction is carried out in a micro fixed-bed reactor, which enhances mass transfer and improves reaction rates .
Industrial Production Methods: In industrial settings, the continuous-flow synthesis method is often employed. This method involves the use of a micro fixed-bed reactor, which allows for efficient and scalable production of this compound. The reaction conditions are optimized to achieve high yields and purity, with typical reaction temperatures around 70°C and pressures of 2 MPa .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Piperidin-4-ylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is often employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Piperidin-4-ylhexan-1-ol is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on cellular processes. It serves as a model compound for investigating the interactions of piperidine-containing molecules with biological targets .
Medicine: this compound and its derivatives have shown potential in medicinal chemistry. They are explored for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 6-Piperidin-4-ylhexan-1-ol involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. For example, piperidine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling . This mechanism is relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
1-Hexanol: A straight-chain alcohol with a hydroxyl group at the terminal carbon.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: A compound with two piperidine rings attached to a hexanediamine backbone.
Uniqueness: 6-Piperidin-4-ylhexan-1-ol is unique due to the presence of both a piperidine ring and a hexanol chain. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to simpler piperidine or hexanol derivatives.
Eigenschaften
Molekularformel |
C11H23NO |
|---|---|
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
6-piperidin-4-ylhexan-1-ol |
InChI |
InChI=1S/C11H23NO/c13-10-4-2-1-3-5-11-6-8-12-9-7-11/h11-13H,1-10H2 |
InChI-Schlüssel |
HWFLCXVOXVDTRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CCCCCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
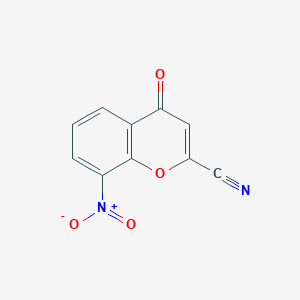
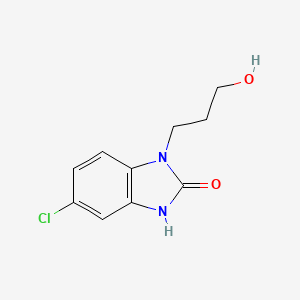
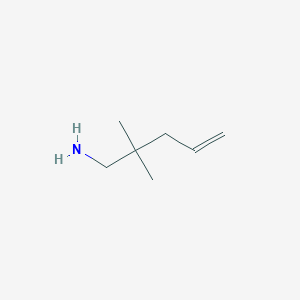
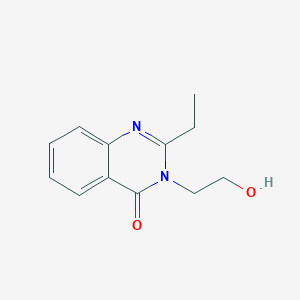
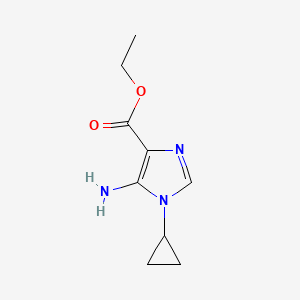
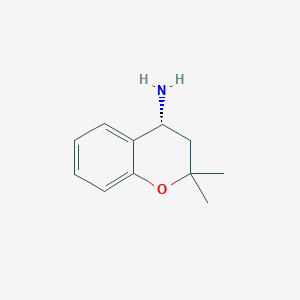
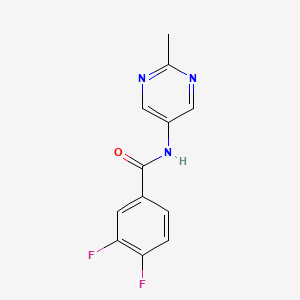
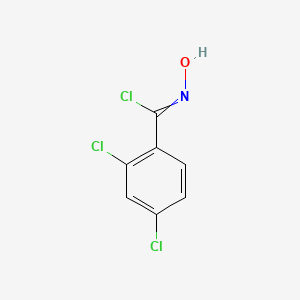

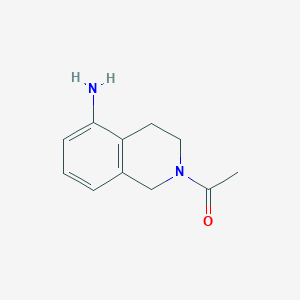

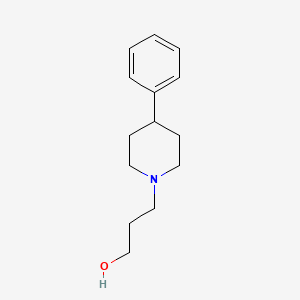
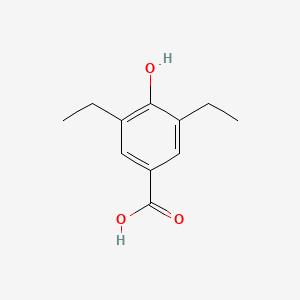
![5-Chloro-2-phenyloxazolo[5,4-B]pyridine](/img/structure/B8771137.png)
